molecular formula C6H8ClN3 B13662494 (3-Chloro-6-methylpyrazin-2-yl)methanamine

(3-Chloro-6-methylpyrazin-2-yl)methanamine

Cat. No.: B13662494
M. Wt: 157.60 g/mol
InChI Key: OYCMGTYAHXBDQJ-UHFFFAOYSA-N
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Description

(3-Chloro-6-methylpyrazin-2-yl)methanamine is a chemical compound with the molecular formula C6H8ClN3. It is a derivative of pyrazine, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-6-methylpyrazin-2-yl)methanamine typically involves the chlorination of 6-methylpyrazine followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent amination can be achieved using ammonia or amine derivatives under controlled temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination and amination processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions: (3-Chloro-6-methylpyrazin-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(3-Chloro-6-methylpyrazin-2-yl)methanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Chloro-6-methylpyrazin-2-yl)methanamine involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

  • (3-Chloropyrazin-2-yl)methanamine
  • (3-Chloro-5-methylpyrazin-2-yl)methanamine
  • (3-Chloro-6-ethylpyrazin-2-yl)methanamine

Comparison: (3-Chloro-6-methylpyrazin-2-yl)methanamine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C6H8ClN3

Molecular Weight

157.60 g/mol

IUPAC Name

(3-chloro-6-methylpyrazin-2-yl)methanamine

InChI

InChI=1S/C6H8ClN3/c1-4-3-9-6(7)5(2-8)10-4/h3H,2,8H2,1H3

InChI Key

OYCMGTYAHXBDQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)CN)Cl

Origin of Product

United States

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